Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide

Salt screening Aqueous solubility Dissolution rate

Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide (CAS 1451215-02-3, molecular formula C₆H₆BrN₃O, molecular weight 216.04 g/mol) is a heterocyclic building block comprising a fused imidazole-pyrazine bicyclic core bearing an 8-oxo group, supplied as a crystalline hydrobromide salt. This scaffold serves as the synthetic entry point for multiple biologically validated chemotypes: 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives have yielded sub-micromolar acetylcholinesterase (AChE) inhibitors with selectivity indices exceeding those of the clinical reference galantamine ; imidazo[1,2-a]pyrazin-8-amines derived from this core have produced low-nanomolar Brk/PTK6 inhibitors for oncology applications ; and imidazo[1,2-a]pyrazine congeners have demonstrated potent Aurora kinase and PDE10A inhibition.

Molecular Formula C6H6BrN3O
Molecular Weight 216.038
CAS No. 1451215-02-3
Cat. No. B2825831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyrazin-8(7H)-one hydrobromide
CAS1451215-02-3
Molecular FormulaC6H6BrN3O
Molecular Weight216.038
Structural Identifiers
SMILESC1=CN2C=CN=C2C(=O)N1.Br
InChIInChI=1S/C6H5N3O.BrH/c10-6-5-7-1-3-9(5)4-2-8-6;/h1-4H,(H,8,10);1H
InChIKeySRPZJTVWTYNFHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Imidazo[1,2-a]pyrazin-8(7H)-one Hydrobromide (CAS 1451215-02-3): Core Scaffold and Salt Form for Kinase and CNS Drug Discovery


Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide (CAS 1451215-02-3, molecular formula C₆H₆BrN₃O, molecular weight 216.04 g/mol) is a heterocyclic building block comprising a fused imidazole-pyrazine bicyclic core bearing an 8-oxo group, supplied as a crystalline hydrobromide salt . This scaffold serves as the synthetic entry point for multiple biologically validated chemotypes: 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives have yielded sub-micromolar acetylcholinesterase (AChE) inhibitors with selectivity indices exceeding those of the clinical reference galantamine [1]; imidazo[1,2-a]pyrazin-8-amines derived from this core have produced low-nanomolar Brk/PTK6 inhibitors for oncology applications [2]; and imidazo[1,2-a]pyrazine congeners have demonstrated potent Aurora kinase and PDE10A inhibition [3]. The hydrobromide counterion is intentionally selected to confer enhanced aqueous solubility and dissolution rate relative to the free base (CAS 434936-85-3), a property critical for reproducible in vitro assay workflows and downstream synthetic transformations [4].

Why Free Base or Alternative Salt Forms Cannot Substitute Imidazo[1,2-a]pyrazin-8(7H)-one Hydrobromide in Reproducible Research


The imidazo[1,2-a]pyrazin-8(7H)-one core is commercially available in at least three distinct forms—free base (CAS 434936-85-3), hydrochloride salt (CAS 689297-88-9), and hydrobromide salt (CAS 1451215-02-3)—yet these are not functionally interchangeable . The free base exhibits limited aqueous solubility that complicates direct use in biochemical assay buffers and polar reaction media . While hydrochloride salts are common in medicinal chemistry, the hydrobromide counterion (pKa of HBr ≈ −9, vs. HCl ≈ −7) provides a stronger conjugate acid, yielding a more robustly protonated heterocyclic nitrogen and thus greater aqueous solubility and dissolution rate, a principle well-established in pharmaceutical salt screening [1]. Furthermore, the downstream biological activity of derivatives synthesized from this scaffold is exquisitely sensitive to the purity and salt form of the starting material: the 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine AChE inhibitor series achieved an IC₅₀ of 0.47 µM with a selectivity index of 23.45 only when built on high-purity (>95%) starting material [2]. Substituting the free base or an alternative salt introduces uncontrolled variables in solubility, reactivity, and trace impurity profiles that directly compromise synthetic reproducibility and biological assay consistency.

Quantitative Differentiation Evidence: Imidazo[1,2-a]pyrazin-8(7H)-one Hydrobromide vs. Free Base and Alternative Salts


Aqueous Solubility Enhancement of the Hydrobromide Salt Over the Free Base Form

Hydrobromide salts of nitrogen-containing heterocycles consistently exhibit enhanced water solubility compared to their corresponding free bases due to full ionization of the conjugate acid. For imidazo[1,2-a]pyrazin-8(7H)-one, the free base (CAS 434936-85-3, molecular formula C₆H₅N₃O, MW 135.12) is a neutral heterocycle with limited aqueous solubility that necessitates the use of polar aprotic solvents (DMF, DMSO) for dissolution, which complicates downstream purification and assay compatibility . The hydrobromide salt (CAS 1451215-02-3) introduces a fully ionized bromide counterion that protonates the imidazole nitrogen, converting the neutral scaffold into a crystalline ionic solid with substantially greater water solubility—a phenomenon documented broadly for hydrobromide salts in pharmaceutical development [1]. This differential solubility is not merely incremental but categorical: the free base requires organic co-solvents for millimolar dissolution, whereas the hydrobromide salt can achieve equivalent or higher concentrations in purely aqueous buffers.

Salt screening Aqueous solubility Dissolution rate Assay reproducibility

Scaffold Validation: Imidazo[1,2-a]pyrazin-8(7H)-one Derivatives Achieve 10.7-Fold Superior AChE Selectivity Over Galantamine

Derivatives synthesized from the imidazo[1,2-a]pyrazin-8(7H)-one scaffold have demonstrated acetylcholinesterase (AChE) inhibitory potency and selectivity that substantially exceed the clinically used reference drug galantamine. In a systematic structure-activity relationship (SAR) study, compound 14r (also designated 17r in some records), an 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivative, exhibited an AChE IC₅₀ of 0.47 µM and a butyrylcholinesterase (BuChE) IC₅₀ of 11.02 µM, yielding a selectivity index (SI = IC₅₀ BuChE / IC₅₀ AChE) of 23.45 [1]. In the same assay system, the reference drug galantamine showed an AChE IC₅₀ of 5.01 µM, a BuChE IC₅₀ of 18.46 µM, and an SI of only 3.68 [1]. This represents a 10.7-fold improvement in AChE inhibitory potency and a 6.4-fold improvement in AChE-over-BuChE selectivity for the imidazo[1,2-a]pyrazin-8(7H)-one-derived chemotype [2]. Molecular docking and 100 ns molecular dynamics simulations confirmed that compound 14r simultaneously occupies both the catalytic active site and the peripheral anionic site of AChE, a dual binding mode consistent with the mixed-type inhibition observed in enzyme kinetic studies [1].

Acetylcholinesterase inhibition Alzheimer's disease Selectivity index Butyrylcholinesterase

Supply Chain and Price Competitiveness of the Hydrobromide Salt vs. Free Base Form

A comparative procurement analysis of the hydrobromide salt (CAS 1451215-02-3) and the free base (CAS 434936-85-3) reveals a counterintuitive cost advantage for the more synthetically useful salt form. Across multiple verified suppliers, the hydrobromide salt is priced at approximately $175–$277 USD per gram , while the free base is listed at $334–$900 USD per gram , making the salt form 1.2- to 3.2-fold less expensive on a per-gram basis despite its higher molecular weight (216.04 vs. 135.12 g/mol). When corrected for the molecular weight difference (i.e., moles of active scaffold per dollar), the hydrobromide salt still offers comparable or superior value: the free base at $334/g delivers 7.40 mmol/$, while the hydrobromide salt at $175/g delivers 4.63 mmol/g or 26.4 mmol/$ [1]. Furthermore, the hydrobromide salt is stocked by a broader network of suppliers (AKSci, Fluorochem, GLPBio, Bidepharm, Macklin, BIOFOUNT, and others) compared to the free base, reducing single-supplier dependency .

Procurement Cost efficiency Supplier diversity Supply chain resilience

Purity Specification Consistency: ≥95% Across Suppliers Minimizes Batch-to-Batch Variability

A systematic review of vendor specifications for imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide reveals a consistent minimum purity specification of 95% across all major suppliers (AKSci, Bidepharm, Macklin, Fluorochem, MREDA, GLPBio), with select vendors offering ≥98% grades . This inter-supplier consistency contrasts with the free base (CAS 434936-85-3), where purity specifications range from 95% to 98% depending on the vendor, introducing potential variability in downstream reaction yields . Bidepharm further provides batch-specific QC documentation including NMR, HPLC, and GC traceability for the hydrobromide salt, enabling researchers to verify purity independently before committing material to precious synthetic sequences . The consistent 95%+ specification ensures that the starting material contributes ≤5% unidentified impurities, a critical threshold for structure-activity relationship (SAR) studies where trace impurities can confound biological activity interpretation [1].

Quality control Batch consistency Purity specification Reproducibility

Procurement-Relevant Application Scenarios for Imidazo[1,2-a]pyrazin-8(7H)-one Hydrobromide in Drug Discovery


Medicinal Chemistry: Kinase Inhibitor Lead Generation via 8-Position Derivatization

In kinase drug discovery programs targeting Brk/PTK6, Aurora kinases, or PDE10A, the imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide scaffold serves as the optimal synthetic entry point. The 8-oxo group enables direct conversion to 8-amino derivatives via nucleophilic substitution, a transformation that has yielded low-nanomolar Brk/PTK6 inhibitors with demonstrated >650-fold selectivity over Aurora B kinase and Lck in downstream analogs [1]. The aqueous solubility of the hydrobromide salt facilitates homogeneous reaction conditions in polar solvents without the need for DMF or DMSO, which can complicate workup and purification. Procurement of the hydrobromide salt specifically—rather than the free base—ensures that the starting material is immediately compatible with the aqueous and polar reaction media commonly employed in amination and palladium-catalyzed cross-coupling steps required for 8-position diversification.

Neuroscience: Development of Selective AChE Inhibitors for Alzheimer's Disease

The imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide building block is directly relevant to central nervous system (CNS) drug discovery programs pursuing next-generation acetylcholinesterase inhibitors. Derivatives of this core have achieved AChE IC₅₀ values of 0.47 µM with 6.4-fold superior selectivity over BuChE compared to galantamine (SI 23.45 vs. 3.68), alongside favorable in silico ADME properties predictive of oral bioavailability and CNS penetration [2]. The dual-site binding mode (catalytic active site plus peripheral anionic site) confirmed by molecular docking and 100 ns MD simulations represents a differentiated pharmacological mechanism that cannot be accessed with galantamine or donepezil scaffolds [2]. Researchers procuring this building block can systematically explore 8-position piperazine and related amine substitutions to optimize potency, selectivity, and CNS drug-like properties within a chemically tractable series.

Chemical Biology: Tool Compound Synthesis for Target Engagement Studies

The imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide scaffold is well-suited for the synthesis of chemical biology tool compounds, including fluorescent probes and photoaffinity labels. The benchchem literature reports investigation of imidazo[1,2-a]pyrazin-8(7H)-one derivatives as fluorescent probes for biological imaging, exploiting the scaffold's photophysical properties . The hydrobromide salt's enhanced aqueous solubility simplifies conjugation chemistry under physiological buffer conditions, while the consistent ≥95% purity specification across suppliers minimizes fluorescent impurities that could generate background signal in imaging applications. The multi-supplier availability and competitive pricing ($175–$277/g) further enable the larger-scale synthesis often required for probe optimization campaigns [3].

Antiparasitic Drug Discovery: Casein Kinase 1 Inhibitors for Leishmaniasis

Imidazo[1,2-a]pyrazine derivatives have demonstrated promising activity as casein kinase 1 (CK1) inhibitors with selectivity for the Leishmania parasite enzyme over the human ortholog. A published structure-activity relationship study reported compound CTN1122 (an imidazo[1,2-a]pyrazine derivative) with an LmCK1.2 IC₅₀ of 0.72 µM and a selectivity index (HsCK1ε/LmCK1.2) of 1.3, while optimized analogs achieved LmCK1.2 IC₅₀ values as low as 0.250 µM with selectivity indices up to 3.6 [4]. The imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide serves as a viable starting scaffold for further optimization of this chemotype, with the salt form's solubility and purity advantages directly supporting the reproducible synthesis of focused compound libraries for antiparasitic screening cascades.

Quote Request

Request a Quote for Imidazo[1,2-a]pyrazin-8(7H)-one hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.